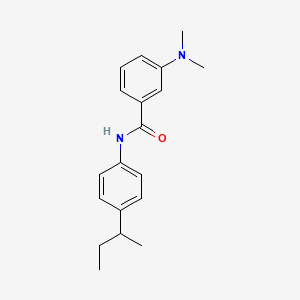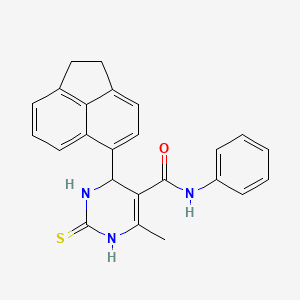![molecular formula C20H21NO2 B5082407 8-[2-(2-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5082407.png)
8-[2-(2-isopropylphenoxy)ethoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[2-(2-isopropylphenoxy)ethoxy]quinoline, commonly known as IPEQ, is a chemical compound that belongs to the class of quinoline derivatives. It has been found to have potential applications in scientific research, especially in the field of neuroscience.
作用机制
The mechanism of action of IPEQ involves its binding to sigma-1 receptors. This binding has been shown to modulate the activity of various ion channels and receptors, including voltage-gated calcium channels, NMDA receptors, and GABA receptors. This modulation can lead to changes in cellular processes, such as calcium signaling and neurotransmitter release, which can have downstream effects on neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPEQ have been studied in a number of different systems. In vitro studies have shown that IPEQ can modulate calcium signaling, increase the release of neurotransmitters, and protect against oxidative stress. In vivo studies have shown that IPEQ can improve cognitive function in animal models of Alzheimer's disease and protect against ischemic brain injury.
实验室实验的优点和局限性
One advantage of IPEQ is its high affinity for sigma-1 receptors, which allows for selective targeting of these receptors in scientific research. However, one limitation of IPEQ is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on IPEQ. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of IPEQ. Another area of interest is the investigation of the role of sigma-1 receptors in neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the potential therapeutic applications of sigma-1 receptor ligands in these conditions. Finally, the use of IPEQ as a tool to study the role of sigma-1 receptors in cellular processes, such as calcium signaling and neurotransmitter release, could lead to a better understanding of the function of these receptors in normal and pathological conditions.
合成方法
The synthesis of IPEQ involves the reaction of 2-isopropylphenol with ethylene oxide to form 2-(2-isopropylphenoxy)ethanol, which is then reacted with 8-hydroxyquinoline to produce IPEQ. This method has been reported to have a yield of 70-80%.
科学研究应用
IPEQ has been found to have potential applications in scientific research, especially in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in a variety of cellular processes, including calcium signaling, cell survival, and neurotransmitter release. Sigma-1 receptors have also been implicated in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
8-[2-(2-propan-2-ylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-15(2)17-9-3-4-10-18(17)22-13-14-23-19-11-5-7-16-8-6-12-21-20(16)19/h3-12,15H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKDXOWAYZKQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-bromo-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5082347.png)
![(2R*,6S*)-4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5082353.png)


![3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5082370.png)
![N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5082381.png)
![2-[(1-naphthylmethyl)thio]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B5082392.png)

![dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B5082412.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5082417.png)
![N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5082419.png)
![1-[5-(4-ethylphenoxy)pentyl]piperidine](/img/structure/B5082426.png)
![N-(3,4-dimethoxyphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5082428.png)
![3-({4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5082430.png)
